molecular formula C11H15ClFNO2 B8033431 4-Fluoro-2-(morpholin-4-ylmethyl)phenol hydrochloride

4-Fluoro-2-(morpholin-4-ylmethyl)phenol hydrochloride

Cat. No.: B8033431
M. Wt: 247.69 g/mol
InChI Key: CPHKJPAQAMDQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(morpholin-4-ylmethyl)phenol hydrochloride is a chemical compound with a molecular formula of C11H14ClFNO2. It is characterized by the presence of a fluorine atom, a morpholine ring, and a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(morpholin-4-ylmethyl)phenol hydrochloride typically involves the reaction of 4-fluoro-2-hydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(morpholin-4-ylmethyl)phenol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Fluoro-2-(morpholin-4-ylmethyl)phenol hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(morpholin-4-ylmethyl)phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with target proteins, while the morpholine ring can interact with various receptors. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(morpholin-4-ylmethyl)phenol hydrochloride is unique due to the presence of both the fluorine atom and the morpholine ring, which confer specific chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-fluoro-2-(morpholin-4-ylmethyl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c12-10-1-2-11(14)9(7-10)8-13-3-5-15-6-4-13;/h1-2,7,14H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHKJPAQAMDQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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